2-Methyl-3-(naphthalen-1-yl)benzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(naphthalen-1-yl)benzoic acid (MNB) is a widely used organic compound in scientific research and industrial applications. It is a white crystalline powder with a melting point of 135-140°C and a boiling point of 256-258°C. It is soluble in water, methanol, and ethanol, and insoluble in ether and petroleum ether. MNB is widely used in fields such as organic synthesis, pharmaceuticals, agrochemicals, and analytical chemistry.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been associated with antidepressant activity .
Mode of Action
It’s suggested that similar compounds may interact with their targets to induce changes that could potentially alleviate symptoms of depression .
Biochemical Pathways
Related compounds have been associated with the synthesis of antidepressant molecules via metal-catalyzed reactions .
Result of Action
Related compounds have shown potential in lowering blood pressure and inhibiting bacterial cell membrane disruption .
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Methyl-3-(naphthalen-1-yl)benzoic acid, 95% in laboratory experiments is that it is a relatively stable compound and can be easily synthesized. It is also relatively non-toxic and can be used safely in a variety of laboratory settings. The main limitation of using 2-Methyl-3-(naphthalen-1-yl)benzoic acid, 95% in laboratory experiments is that it is not very soluble in water, which can limit its use in certain types of assays.
Future Directions
For the use of 2-Methyl-3-(naphthalen-1-yl)benzoic acid, 95% include further research into its biochemical and physiological effects, as well as its application in drug design and development. Additional research into its synthesis and mechanism of action could also be beneficial. In addition, 2-Methyl-3-(naphthalen-1-yl)benzoic acid, 95% could be used as a tool for studying the structure and function of enzymes, and for developing new drugs and other compounds. Finally, 2-Methyl-3-(naphthalen-1-yl)benzoic acid, 95% could be used as a reagent in a variety of analytical techniques, such as spectroscopy and chromatography.
Synthesis Methods
2-Methyl-3-(naphthalen-1-yl)benzoic acid, 95% is usually synthesized by the Friedel-Crafts acylation of naphthalene with 2-methylbenzoic acid. This reaction requires an acid catalyst, such as sulfuric acid, and is conducted at a temperature of 70 to 80°C. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The product is then purified by recrystallization from a suitable solvent, such as ethanol.
Scientific Research Applications
2-Methyl-3-(naphthalen-1-yl)benzoic acid, 95% is used in a wide variety of scientific research applications. It is used in the synthesis of a variety of compounds, such as polymers, pharmaceuticals, and agrochemicals. It is also used in the synthesis of dyes, catalysts, and other organic compounds. In analytical chemistry, it is used as an internal standard for the determination of other compounds. In biochemistry, it is used as a substrate for enzymes and as a reagent for biochemical assays.
Properties
IUPAC Name |
2-methyl-3-naphthalen-1-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c1-12-14(9-5-10-15(12)18(19)20)17-11-4-7-13-6-2-3-8-16(13)17/h2-11H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBWIYKTTODHPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.